N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine
Description
N-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine (CAS: 1170608-73-7) is a brominated pyrazole derivative with a propyl linker terminating in a dimethylamine group. Its molecular formula is C₁₀H₁₈BrN₃, and its structure features a 4-bromo-3,5-dimethylpyrazole core connected to a dimethylaminopropyl chain . The bromine atom at the pyrazole 4-position and methyl groups at the 3- and 5-positions contribute to steric bulk and electronic modulation.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN3/c1-8-10(11)9(2)14(12-8)7-5-6-13(3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHKOKILDBXDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN(C)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213214 | |
| Record name | 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170608-73-7 | |
| Record name | 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170608-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Observations :
- Substituent Effects: Bromine in the target compound increases molecular weight and polarizability compared to chlorine in compounds 3a–3d.
- Linker Impact : The dimethylamine terminus in the target compound contrasts with carboxamide groups in derivatives. Dimethylamine’s basicity (pKa ~10) may improve water solubility, whereas carboxamides (pKa ~0–5) are less basic but offer hydrogen-bonding sites .
- Biological Relevance: highlights that dimethylaminopropyl groups (as in Compound 14) are critical for sGC activation, suggesting the target compound’s dimethylamine could confer similar bioactivity if the pyrazole core interacts with target enzymes .
Physicochemical and Spectroscopic Comparisons
- Melting Points : compounds exhibit higher melting points (123–183°C) due to aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but likely lower due to flexible dimethylamine .
- NMR Signatures :
- Mass Spectrometry : Target compound’s molecular ion [M+H]⁺ expected at m/z 284–286 (C₁₀H₁₈BrN₃⁺), distinct from carboxamide derivatives (e.g., 3a: m/z 403.1) .
Biological Activity
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula: C17H22BrN3
- Molecular Weight: Approximately 350.28 g/mol
- CAS Number: 1170608-73-7
The presence of the bromo substituent and dimethylamine group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity
Antimicrobial Activity:
Research has indicated that compounds containing pyrazole moieties exhibit antimicrobial properties. The specific compound this compound has shown promising activity against various bacterial strains. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics based on this scaffold .
Anticancer Properties:
The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, research on related pyrazole compounds indicates their ability to inhibit tumor growth in various cancer models .
Neuroactive Effects:
The dimethylamine group in the structure suggests potential neuroactivity. Compounds with similar functional groups have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. Preliminary studies indicate that such compounds may act as modulators of serotonin or dopamine receptors .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with enzymes critical for metabolic processes in pathogens or cancer cells, leading to reduced viability.
- Receptor Modulation: It may bind to specific receptors in the nervous system, altering neurotransmitter release and influencing mood or behavior.
- Apoptosis Induction: By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of pyrazole derivatives, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Q & A
Basic: What are the recommended synthetic routes for N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-bromo-3,5-dimethyl-1H-pyrazole with a propyl-linked dimethylamine precursor. For example:
Step 1: React 4-bromo-3,5-dimethylpyrazole with 3-chloropropyl-dimethylamine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Cs₂CO₃) at 60–80°C for 12–24 hours .
Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Key Optimization: Use anhydrous conditions and inert atmosphere (N₂/Ar) to minimize byproducts like dehalogenated impurities .
Basic: How can the structure of this compound be confirmed spectroscopically?
Methodological Answer:
- NMR:
- HRMS: Confirm molecular formula (C₁₀H₁₇BrN₃) with exact mass ([M+H]⁺: 266.0548) .
- FTIR: Look for N-H stretches (3300 cm⁻¹, pyrazole) and C-Br (550–600 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is critical for confirming bond lengths, angles, and stereochemistry. For example:
- Procedure: Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis: Refine structures using Olex2 or WinGX. Compare experimental bond lengths (e.g., C-Br: ~1.90 Å) with theoretical values to validate geometry .
Note: Discrepancies in NMR vs. crystallographic data may arise from dynamic effects in solution (e.g., rotational isomerism) .
Advanced: How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Predict nucleophilic sites (e.g., pyrazole N-atoms) for functionalization .
- Molecular Docking: Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values (< -7 kcal/mol) .
- SAR Studies: Compare with analogs (e.g., 3,5-dimethylpyrazole derivatives ) to identify substituents enhancing bioactivity.
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions often stem from assay conditions or impurity profiles. Mitigation strategies include:
Reproducibility Checks: Validate assays (e.g., enzyme inhibition IC₅₀) across multiple labs with standardized protocols .
Impurity Profiling: Use LC-MS to quantify byproducts (e.g., de-brominated derivatives) that may confound results .
Dose-Response Curves: Ensure linearity (R² > 0.95) across concentrations to rule out non-specific effects .
Basic: What are the key stability considerations for this compound under storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the bromopyrazole moiety .
- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the dimethylamine group.
- Long-Term Stability: Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can synthetic byproducts be characterized and minimized?
Methodological Answer:
- Byproduct Identification:
- LC-MS/MS: Detect intermediates (e.g., N-dealkylated products) using fragmentation patterns.
- NMR: Assign peaks to trace impurities (e.g., unreacted starting material at δ 7.2 ppm ).
- Minimization Strategies:
- Optimize reaction stoichiometry (1.1:1 amine:pyrazole ratio).
- Use scavengers (molecular sieves) to absorb excess reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
